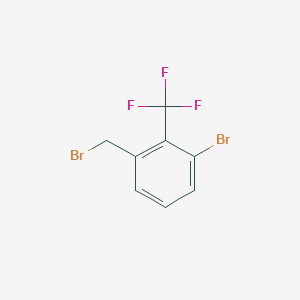
Bromuro de 3-bromo-2-(trifluorometil)bencilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-2-(trifluoromethyl)benzyl bromide” is a chemical compound with the molecular formula C8H6BrF3 . It has been used in the preparation of flocoumafen and 1-benzylazetidine-3-carboxylic acid derivatives as agonists and antagonists of the S1P5 receptor .
Synthesis Analysis
The synthesis of “3-Bromo-2-(trifluoromethyl)benzyl bromide” can be achieved from 3-(Trifluoromethyl)benzyl alcohol . It has also been used in the preparation of flocoumafen .Molecular Structure Analysis
The molecular structure of “3-Bromo-2-(trifluoromethyl)benzyl bromide” is represented by the formula CF3C6H4CH2Br . The molecular weight of the compound is 239.03 .Chemical Reactions Analysis
“3-Bromo-2-(trifluoromethyl)benzyl bromide” has been used in the preparation of flocoumafen and 1-benzylazetidine-3-carboxylic acid derivatives as agonists and antagonists of the S1P5 receptor .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-2-(trifluoromethyl)benzyl bromide” include a refractive index of n20/D 1.492 (lit.), a boiling point of 69 °C/4 mmHg (lit.), and a density of 1.565 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Química Sintética y Síntesis Química
El bromuro de 3-bromo-2-(trifluorometil)bencilo se utiliza comúnmente en química sintética. Su reactividad en la posición bencílica lo convierte en un valioso bloque de construcción para crear moléculas más complejas. Los investigadores lo utilizan como fuente de haluro en diversas reacciones, como sustituciones nucleofílicas y reacciones de acoplamiento cruzado catalizadas por paladio. El grupo trifluorometilo mejora las propiedades electrónicas del compuesto, lo que lo hace útil para el diseño de nuevos materiales y productos farmacéuticos .
Agroquímicos y Plaguicidas
El compuesto tiene aplicaciones en el desarrollo de agroquímicos y plaguicidas. Por ejemplo, se ha utilizado en la preparación de flocoumafeno, un rodenticida. Los investigadores exploran su potencial como material de partida para el diseño de agentes de control de plagas ecológicos .
Química Medicinal y Descubrimiento de Fármacos
El this compound juega un papel en la química medicinal. Su reactividad permite la modificación de candidatos a fármacos, lo que lleva a una mejor farmacocinética, selectividad y biodisponibilidad. Los científicos investigan su uso en el desarrollo de nuevos fármacos, especialmente aquellos que se dirigen a receptores o enzimas específicos .
Ciencia de los Materiales y Modificación de Superficies
Los investigadores utilizan este compuesto para la modificación de superficies de materiales. Al funcionalizar superficies con grupos 3-bromo-2-(trifluorometil)bencilo, pueden mejorar la adhesión, alterar la humectabilidad y mejorar la estabilidad química. Las aplicaciones incluyen la modificación de polímeros, nanopartículas y soportes sólidos para catálisis o desarrollo de sensores .
Síntesis Orgánica y Química de Resinas
En la síntesis orgánica, este compuesto encuentra aplicaciones en la síntesis en fase sólida y la química combinatoria. Se puede inmovilizar en soportes sólidos (como resinas) para facilitar las reacciones. Los investigadores lo utilizan para crear bibliotecas de compuestos diversos para el descubrimiento de fármacos y la detección de alto rendimiento .
Reacciones en la Posición Bencílica
La posición bencílica del this compound es reactiva debido a la estabilización por resonancia del intermedio carbocatiónico. Típicamente, se somete a reacciones de sustitución a través de una vía SN1. Comprender su reactividad ayuda a los químicos a diseñar rutas sintéticas eficientes y predecir los resultados de las reacciones .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
3-Bromo-2-(trifluoromethyl)benzyl bromide is a chemical compound used in organic synthesis . The primary targets of this compound are typically carbon-based molecules that can undergo nucleophilic substitution reactions . The compound’s bromine atoms make it a good electrophile, allowing it to react with nucleophiles in the target molecules .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution. In this process, a nucleophile, a molecule or ion that donates an electron pair, reacts with the electrophilic carbon in the compound, leading to the replacement of the bromine atom . This reaction can occur via two main pathways: SN1 or SN2, depending on the substrate and reaction conditions .
Biochemical Pathways
The exact biochemical pathways affected by 3-Bromo-2-(trifluoromethyl)benzyl bromide depend on the specific nucleophile it reacts with. One common application of this compound is in the suzuki-miyaura cross-coupling reaction . In this reaction, the compound is used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .
Result of Action
The molecular and cellular effects of 3-Bromo-2-(trifluoromethyl)benzyl bromide’s action are largely dependent on the specific reactions it participates in. In the context of organic synthesis, the compound’s primary effect is the formation of new carbon-carbon bonds, which can lead to the creation of a wide variety of complex organic molecules .
Action Environment
The action, efficacy, and stability of 3-Bromo-2-(trifluoromethyl)benzyl bromide can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances, the pH of the environment, and the temperature . Furthermore, the compound is sensitive to light and air, suggesting that it should be stored in a cool, dark place under inert gas .
Propiedades
IUPAC Name |
1-bromo-3-(bromomethyl)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3/c9-4-5-2-1-3-6(10)7(5)8(11,12)13/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGKSMYEZJRISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428940-11-7 |
Source


|
| Record name | 3-Bromo-2-(trifluoromethyl)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
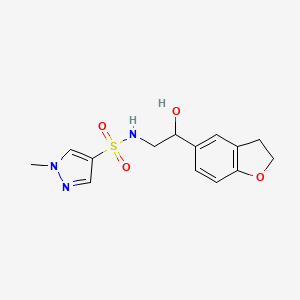
![1-((1R,5S)-8-(3,3-diphenylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2430551.png)
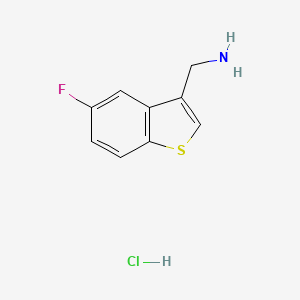
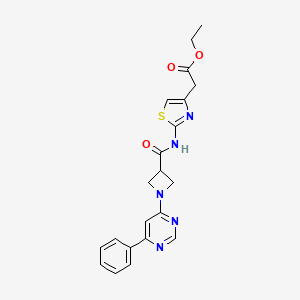
![2-Chloro-N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]propanamide](/img/structure/B2430555.png)

![3-(2-bromophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2430561.png)
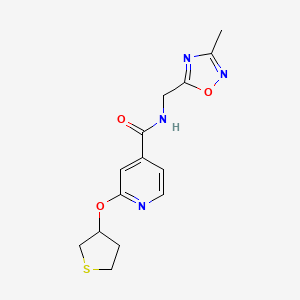
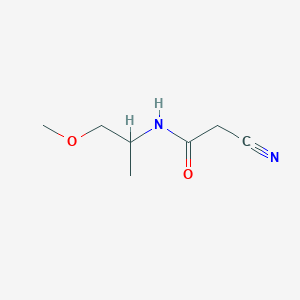
![3-Imidazo[1,5-a]pyridin-3-ylpropanoic acid](/img/structure/B2430567.png)
![4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride](/img/structure/B2430569.png)
![Cyclopropyl-[4-[4-(trifluoromethyl)pyrimidine-2-carbonyl]piperazin-1-yl]methanone](/img/structure/B2430570.png)
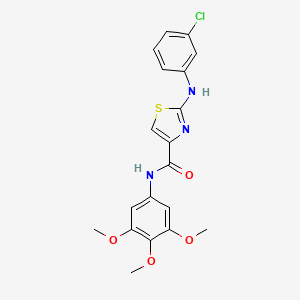
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(p-tolylthio)acetamide](/img/structure/B2430572.png)
